molecular formula C15H20ClN3O4 B2862348 (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride CAS No. 1396882-10-2

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

Cat. No. B2862348
CAS RN: 1396882-10-2
M. Wt: 341.79
InChI Key: DHTQRHFNEKUBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H20ClN3O4 and its molecular weight is 341.79. The purity is usually 95%.
BenchChem offers high-quality (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study conducted by Kumar et al. (2017) involved the synthesis of compounds similar to the chemical . They synthesized a series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities using behavioral tests in mice, showcasing potential pharmacological applications (J. Kumar et al., 2017).

Corrosion Inhibition in Acidic Medium

Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the use of related compounds as corrosion inhibitors. They studied the inhibition efficiency of synthesized compounds on the corrosion of mild steel in an acidic medium, indicating a possible application in materials science and engineering (P. Singaravelu et al., 2022).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) explored the synthesis of amide derivatives containing elements structurally similar to the compound . These compounds were screened for antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (N. Patel et al., 2011).

Bioactive Compound Synthesis

Research by Hafez, Ahmed, and Haggag (2001) focused on synthesizing compounds from visnaginone, involving reactions with elements similar to the compound . This study could indicate potential applications in synthesizing bioactive compounds for pharmaceutical use (O. M. Abdel Hafez et al., 2001).

Molecular Interaction Studies

Shim et al. (2002) studied the molecular interaction of a compound structurally related to the chemical with cannabinoid receptors. Such research is crucial in understanding drug-receptor interactions and developing targeted therapies (J. Shim et al., 2002).

properties

IUPAC Name

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4.ClH/c1-11-9-12(16-22-11)15(20)18-6-4-17(5-7-18)10-13(19)14-3-2-8-21-14;/h2-3,8-9,13,19H,4-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTQRHFNEKUBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.